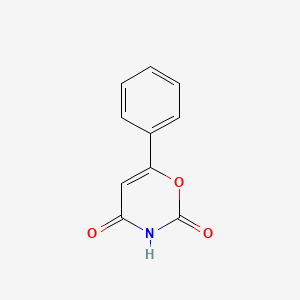

6-Phenyl-1,3-oxazine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1,3-oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-8(14-10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHRSLFVEJPHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384432 | |

| Record name | 6-phenyl-1,3-oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55323-83-6 | |

| Record name | 6-phenyl-1,3-oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenyl 1,3 Oxazine 2,4 Dione and Substituted Analogues

Classical Approaches to 1,3-Oxazine-2,4-dione Ring Construction

Classical methods for the synthesis of the 1,3-oxazine-2,4-dione core often rely on the cyclization of acyclic precursors through condensation reactions. These established routes provide reliable access to a variety of substituted analogs.

Condensation-Cyclization Reactions Involving Carbonyl and Amine Precursors

A fundamental approach to the 1,3-oxazine-2,4-dione ring involves the condensation and subsequent cyclization of appropriate carbonyl and amine precursors. For instance, the reaction of 2-hydroxybenzamide with phosgene (B1210022) in an aqueous medium, catalyzed by pyridine (B92270) or its derivatives, yields benzo[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-dione derivatives. google.com This method is notable for its high yields, ranging from 95.5% to 96.2%, and product purity exceeding 98%.

Another versatile method involves a one-pot, three-component condensation of anilines, formaldehyde, and α- or β-naphthol. academie-sciences.fr This reaction, catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1) in water, provides an environmentally friendly route to polysubstituted 1,3-oxazine derivatives. academie-sciences.fr The plausible mechanism involves a Mannich-type condensation to form an intermediate that undergoes intramolecular cyclization. academie-sciences.fr

Furthermore, the reaction of ethyl 3-phenyl-2-oxocyclopentanecarboxylate with 2-(S-methylthio)isourea, followed by hydrolysis, has been used to synthesize 6,7-dihydro-7-phenylcyclopenta[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4(3H,5H)-dione. rsc.org Similarly, reacting 2-phenylcyclohexanone (B152291) with N-(chlorocarbonyl) isocyanate produces 7,8-dihydro-8-phenyl-6H-cyclohexa[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4(3H,5H)-dione. rsc.org These oxazines can then be converted to the corresponding uracil (B121893) derivatives. rsc.org

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Yield (%) | Ref. |

| 2-Hydroxybenzamide | Phosgene | Pyridine | Benzo[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-dione | 95.5-96.2 | google.com |

| Aniline | Formaldehyde, β-Naphthol | Thiamine Hydrochloride | 2-Phenyl-2,3-dihydro-1H-naphtho[1,2-e] Current time information in Bangalore, IN.rsc.orgoxazine (B8389632) | - | academie-sciences.fr |

| 2-Phenylcyclohexanone | N-(Chlorocarbonyl) isocyanate | - | 7,8-Dihydro-8-phenyl-6H-cyclohexa[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4(3H,5H)-dione | - | rsc.org |

Synthetic Strategies Utilizing Diketenes and Related Acylating Agents

Diketene (B1670635) and its derivatives are valuable C4-building blocks in the synthesis of 1,3-oxazine-2,4-diones. The reaction of diketene with isocyanates is a common strategy. wmich.edurdd.edu.iqwmich.edu For example, the reaction of diketene-acetone adduct with alkyl or aryl isocyanates, often requiring heating, yields substituted 1,3-oxazine-2,4-diones. wmich.edu The reaction of diketene with N,N-diphenyl guanidine (B92328) can also produce tetrahydro-1,3-oxazine-4-one derivatives. rdd.edu.iq

The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one (a diketene-acetone adduct) with imines has also been explored. jst.go.jp Heating this adduct with N-(1-phenylethylidene)aniline or N-benzylideneaniline leads to the formation of substituted 1,3-oxazine derivatives. jst.go.jp Furthermore, arylsulfonyl isocyanates react with diketene in the presence of N-heteroaromatic catalysts like 1,3,5-triazine (B166579) to produce 3-(arylsulfonyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione derivatives. sorbonne-universite.fr

| Diketene/Acylating Agent | Reactant | Catalyst/Conditions | Product | Ref. |

| Diketene-acetone adduct | Alkyl/Aryl isocyanates | Heat (130-165 °C) | Substituted 1,3-oxazine-2,4-diones | wmich.edu |

| Diketene | N,N-Diphenyl guanidine | - | N-substituted tetrahydro-1,3-oxazine-4-one | rdd.edu.iq |

| 2,2,6-Trimethyl-1,3-dioxin-4-one | N-Benzylideneaniline | Heat | 3,4-Dihydro-6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one | jst.go.jp |

| Diketene | Arylsulfonyl isocyanates | 1,3,5-Triazine | 3-(Arylsulfonyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione | sorbonne-universite.fr |

Phosgene and Phosgene-Surrogate Mediated Cyclodehydration Protocols

Phosgene and its surrogates are effective reagents for the cyclization of precursors to form the 1,3-oxazine-2,4-dione ring. A well-established method involves the reaction of 2-hydroxybenzamide with phosgene in water with a pyridine catalyst. google.com This reaction proceeds at around 70°C and provides high yields of benzo[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-dione. Due to the high toxicity of phosgene, safer alternatives like triphosgene (B27547) are often employed. scispace.com

Triphosgene has been used for the cyclization of 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione derivatives to yield 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- Current time information in Bangalore, IN.rsc.orgthiazino[5,4-e] Current time information in Bangalore, IN.rsc.orgoxazine-2,5,7(3H)-trione derivatives. scispace.com Another approach involves the cyclization of substituted pyrroles with phosgene in refluxing tetrahydrofuran (B95107) to produce pyrrolo[3,2-d] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-diones. researchgate.net

| Precursor | Phosgene/Surrogate | Catalyst/Conditions | Product | Ref. |

| 2-Hydroxybenzamide | Phosgene | Pyridine, Water, 70°C | Benzo[e] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-dione | google.com |

| 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | Triphosgene | - | 3-(4-Chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- Current time information in Bangalore, IN.rsc.orgthiazino[5,4-e] Current time information in Bangalore, IN.rsc.orgoxazine-2,5,7(3H)-trione | scispace.com |

| Substituted Pyrroles | Phosgene | Refluxing Tetrahydrofuran | Pyrrolo[3,2-d] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-dione | researchgate.net |

Transition Metal-Catalyzed Synthetic Routes to 6-Phenyl-1,3-oxazine-2,4-dione Architectures

Modern synthetic methods increasingly utilize transition metal catalysts to achieve efficient and selective formation of the 1,3-oxazine-2,4-dione ring system under mild conditions.

Gold(I)-Catalyzed Chemoselective Cyclizations via 6-exo-dig Pathways

Gold(I) catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds. A notable application is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides to produce substituted 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazines. nih.gov This reaction proceeds through a chemoselective oxygen cyclization via a 6-exo-dig pathway, yielding the desired products in modest to good yields under very mild conditions, often at room temperature. nih.gov This method offers advantages over other metal-catalyzed procedures that typically require higher temperatures. nih.gov

| Starting Material | Catalyst | Conditions | Product | Yield (%) | Ref. |

| N-(2-alkynyl)aryl benzamides | Gold(I) complex | DCM, 23-30°C | 4-Benzyliden-2-aryl-4H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazines | 46-90 | nih.gov |

Palladium-Catalyzed Processes for Oxazine Ring Systems

Palladium catalysts are widely used in the synthesis of various heterocyclic systems, including oxazines. Palladium-catalyzed cycloaddition reactions of vinyloxetanes with heterocumulenes, such as carbodiimides and isocyanates, provide a route to 4-vinyl-1,3-oxazin-2-imines and 4-vinyl-1,3-oxazin-2-ones, respectively. acs.org

Another palladium-catalyzed approach involves the intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates to synthesize 4-sila-4H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazines, which are silicon-containing analogs of biologically active 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazines. rsc.orgrsc.org Furthermore, a palladium-catalyzed ring expansion reaction of isoxazolones with isocyanides has been developed to produce 1,3-oxazin-6-one derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| Vinyloxetanes | Carbodiimides/Isocyanates | Pd₂(dba)₃·CHCl₃, dppe/dppp | 4-Vinyl-1,3-oxazin-2-imines/ones | acs.org |

| 3-Amido-2-(arylsilyl)aryl triflates | - | Palladium catalyst | 4-Sila-4H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazines | rsc.orgrsc.org |

| Isoxazolones | Isocyanides | Palladium catalyst | 1,3-Oxazin-6-one derivatives | researchgate.net |

Innovative and Sustainable Synthetic Paradigms for 6-Phenyl-1,3-oxazine-2,4-dione

Recent research has focused on green chemistry principles to optimize the synthesis of these heterocyclic compounds. This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts to improve atom economy and reduce the environmental impact.

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3-oxazine derivatives, offering significant advantages over conventional heating methods. tandfonline.com This technique dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. mjpms.insemanticscholar.orgresearchgate.net The rapid and uniform heating provided by microwaves plays a critical role in driving reactions that may not be feasible or efficient under traditional thermal conditions. tandfonline.com

For instance, the synthesis of various 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines has been successfully achieved through the microwave-assisted cyclization of aryl chalcones and urea (B33335). mjpms.insemanticscholar.orgscispace.comderpharmachemica.com In these reactions, microwave irradiation at powers ranging from 550W to 700W for short durations (2-6 minutes) has proven effective. mjpms.inderpharmachemica.com The efficiency of these reactions highlights the kinetic optimization achievable with microwave assistance, leading to yields often exceeding 80-85%. mjpms.insemanticscholar.org

The modulation of regioselectivity by adjusting the irradiation time is another key benefit of microwave-assisted synthesis, allowing for the isolation of specific isomers that might be difficult to obtain through conventional heating. tandfonline.com This level of control, combined with reduced energy consumption, positions microwave-assisted synthesis as a cornerstone of modern, sustainable organic synthesis.

The development of solvent-free reaction conditions represents a significant step forward in the green synthesis of 1,3-oxazine derivatives. scispace.comsciresliterature.org By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste, minimize environmental pollution, and simplify product purification. mjpms.insemanticscholar.orgscispace.com

Solvent-free syntheses of 1,3-oxazine-2-amines have been effectively carried out by reacting aryl chalcones and urea under microwave irradiation without any solvent. mjpms.insemanticscholar.orgscispace.comderpharmachemica.com These reactions, often catalyzed by solid supports like fly ash, demonstrate high efficiency and yield, with some protocols reporting product yields of over 85%. semanticscholar.org The absence of a solvent not only contributes to the environmental friendliness of the process but also enhances the concentration of reactants, which can lead to faster reaction rates.

The use of recyclable and heterogeneous catalysts is a key strategy in developing sustainable synthetic routes for 1,3-oxazine derivatives. These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact compared to homogeneous catalysts. semanticscholar.orgscispace.comrsc.org

Fly-Ash: Fly-ash, a byproduct of coal combustion, has been effectively utilized as a low-cost and environmentally benign catalyst in the synthesis of 1,3-oxazine-2-amines. mjpms.insemanticscholar.orgscispace.comderpharmachemica.com Often treated with sulfuric acid to enhance its catalytic activity, fly-ash facilitates the cyclization of chalcones and urea under solvent-free microwave conditions. mjpms.insemanticscholar.orgderpharmachemica.com Studies have shown that this catalyst can be reused for multiple reaction cycles without a significant loss of activity, making it an economically and environmentally attractive option. mjpms.in For example, in the cyclization of styryl 9H-fluorenyl ketone and urea, the fly-ash:H2SO4 catalyst was reused for two runs, yielding 90% product. semanticscholar.org

Clay-Based Catalysts: Clay and modified clay-based materials, such as montmorillonite, have gained attention as solid acid catalysts in organic synthesis. rsc.orgnih.govrsc.orgimist.ma Their properties, including high surface area, porosity, and ion-exchange capacity, make them effective catalysts for various organic transformations, including the formation of carbon-nitrogen bonds in heterocyclic compounds. rsc.orgrsc.org Montmorillonite K10 clay, for instance, has been used to enhance the atom economy and reduce waste in the synthesis of 1-phenyl-1H-benzo[d]oxazine-2,4-dione.

Metal Phosphates: Metal phosphates are another class of solid catalysts that have shown promise in organic synthesis due to their thermal stability and tunable acid-base properties. nih.govmdpi.comrsc.orgrsc.org These catalysts can be used directly or as supports for metal nanoparticles. nih.gov While their application in the synthesis of 6-phenyl-1,3-oxazine-2,4-dione is an area of ongoing research, their proven catalytic activity in various organic reactions suggests their potential in this field. nih.govmdpi.com For example, cobalt phosphate (B84403) has been used as an efficient and reusable catalyst for the synthesis of 1,2-dihydro-l-phenyl-3H-naphth[1,2-e] scispace.comresearchgate.netoxazin-3-one derivatives. researchgate.net

| Catalyst System | Reaction Type | Key Advantages | Reported Yields | Recyclability |

|---|---|---|---|---|

| Fly-Ash:H2SO4 | Cyclization of chalcones and urea | Low-cost, environmentally benign | >85% semanticscholar.org | Reusable for at least 2-5 cycles with minimal loss of activity mjpms.in |

| Montmorillonite K10 Clay | Synthesis of 1-phenyl-1H-benzo[d]oxazine-2,4-dione | Enhances atom economy, reduces waste | Data not specified | Generally recyclable |

| Cobalt Phosphate | Synthesis of naphthoxazinone derivatives | High efficiency, reusability | Data not specified | Recoverable and reusable researchgate.net |

In addition to solvent-free methods, the use of green solvents is a crucial aspect of sustainable chemistry. Water and ionic liquids are prominent examples of alternative solvents that can significantly reduce the environmental footprint of synthetic processes.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis is often challenging due to the poor solubility of many organic compounds. However, for certain reactions, water can be a highly effective medium. For instance, the synthesis of some scispace.comresearchgate.net-oxazine derivatives has been achieved in water at room temperature using a magnetic solid acid nanocatalyst. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. acgpubs.org They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. acgpubs.org ILs can also act as catalysts and can be recycled, further enhancing their green credentials. acgpubs.orgtandfonline.com Several syntheses of oxazine derivatives have been successfully carried out in ionic liquids. For example, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been used as a recyclable medium for the synthesis of benzo[b] scispace.comcolab.wsoxazines. tandfonline.com Similarly, the ionic liquid [bmim]BF4 has been employed in the one-pot, three-component condensation for the synthesis of 3,4-dihydro-2H-naphtho[2,3-e] scispace.comresearchgate.netoxazine-5,10-dione derivatives, offering high yields and short reaction times. rsc.org

| Green Solvent | Reaction Example | Advantages | Reported Conditions |

|---|---|---|---|

| Water | Synthesis of scispace.comresearchgate.net-oxazine derivatives | Non-toxic, non-flammable, abundant | Room temperature, with a magnetic solid acid nanocatalyst nih.gov |

| Ionic Liquid ([bmim]Br) | Synthesis of benzo[b] scispace.comcolab.wsoxazines | Low vapor pressure, recyclable, can act as a catalyst | Room temperature, catalyst-free tandfonline.com |

| Ionic Liquid ([bmim]BF4) | Synthesis of 3,4-dihydro-2H-naphtho[2,3-e] scispace.comresearchgate.netoxazine-5,10-dione derivatives | High yields, short reaction times, easy separation | One-pot, three-component condensation rsc.org |

Regio- and Stereoselective Synthesis of 6-Phenyl-1,3-oxazine-2,4-dione and its Chiral Derivatives

The control of regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like 6-phenyl-1,3-oxazine-2,4-dione and its chiral analogues. Achieving high selectivity is essential for producing compounds with specific biological activities.

Regioselective synthesis aims to control the position at which a chemical bond is formed. In the context of 1,3-oxazine-2,4-diones, this can be influenced by the choice of starting materials, catalysts, and reaction conditions. For example, the reaction of 2,3-allenamides with carbon dioxide can lead to the formation of 1,3-oxazine-2,4-diones, and the regioselectivity of this reaction can be controlled by the substituents on the allene (B1206475) moiety. electronicsandbooks.com

Stereoselective synthesis focuses on producing a specific stereoisomer of a chiral molecule. This is particularly important for pharmaceutical applications, as different enantiomers or diastereomers of a drug can have vastly different biological effects. The development of chiral catalysts and auxiliaries is a key area of research for achieving stereoselective synthesis of 1,3-oxazine derivatives. While specific examples for the stereoselective synthesis of 6-phenyl-1,3-oxazine-2,4-dione are not extensively detailed in the provided context, the general principles of asymmetric synthesis would apply. This could involve using chiral starting materials, chiral catalysts (such as metal complexes with chiral ligands), or chiral auxiliaries that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed.

Emerging Synthetic Pathways (e.g., CO2 Fixation with Allenamides for 1,3-Oxazine-2,4-dione Scaffolds)

A novel and promising approach for the synthesis of 1,3-oxazine-2,4-dione scaffolds involves the chemical fixation of carbon dioxide (CO2) with 2,3-allenamides. colab.wsresearchgate.netrsc.org This method is particularly noteworthy as it utilizes CO2, a greenhouse gas, as a C1 building block, contributing to the development of more sustainable chemical processes. colab.wsresearchgate.net

The reaction proceeds under mild conditions, typically using a CO2 balloon in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and does not require a metal catalyst. colab.wsresearchgate.net The high reactivity of the allene functional group is crucial for the success of this transformation. colab.wsresearchgate.net The corresponding reaction with α,β-unsaturated alkenamides or alkynamides does not proceed under similar conditions, highlighting the unique reactivity of allenamides in this context. colab.wsresearchgate.net

More recently, an organocatalyzed [4+2] annulation of CO2 with allenamides has been reported, further expanding the utility of this methodology. rsc.orgresearchgate.net This process, which can also be applied to carbon oxysulfide (COS) to form 1,3-thiazine-2,4-diones, features high regio- and chemoselectivity, excellent atom economy, and is easily scalable. rsc.orgresearchgate.net The use of Lewis base-CO2 adducts as organocatalysts is a key feature of this advanced approach. researchgate.net This emerging pathway represents a significant advancement in the synthesis of 1,3-oxazine-2,4-diones, offering a green and efficient route to these important heterocyclic compounds.

Mechanistic Investigations into the Formation of 6 Phenyl 1,3 Oxazine 2,4 Dione

Detailed Reaction Pathway Elucidation and Intermediate Characterization

The synthesis of 1,3-oxazine-2,4-diones can be achieved through various routes, each involving distinct intermediates. One common pathway involves the thermal decomposition of furan-2,3-diones, which generates highly reactive diacylketene intermediates that are not typically isolated. These ketenes then undergo nucleophilic addition. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with urethanes leads to the formation of β-tricarbonyl compounds, which exist in a keto-enol tautomerism. These β-tricarbonyl compounds can subsequently be cyclized to form the 1,3-oxazine-2,4(3H)-dione ring system.

Another significant pathway is the carboxylative heterocyclization of 3-ynamides or 2,3-allenamides with carbon dioxide. In the case of 2,3-allenamides, the reaction proceeds under mild conditions, often catalyzed by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), without the need for a metal catalyst. The high reactivity of the allene (B1206475) functional group is crucial for this transformation. Isotope labeling studies using ¹³C have revealed that in some organocatalytic systems, both the CO₂ from the catalyst adduct and free CO₂ are incorporated into the final 1,3-oxazine-2,4-dione structure.

A proposed mechanism for the formation of related naphthoxazine derivatives involves the initial nucleophilic addition of an amino group to a carbonyl group. This is followed by steps that can vary depending on the specific reactants. For the synthesis of 1,3-oxazinane-2,6-dione, a related saturated heterocyclic system, the intramolecular cyclization of N-carbobenzyloxy (Cbz)-protected diazoketones is an efficient route. This reaction is catalyzed by silica-supported perchloric acid, which protonates the diazo group, leading to nitrogen extrusion and subsequent nucleophilic attack by the Cbz carbonyl oxygen to form the ring.

In some syntheses, unexpected cyclizations can occur. For example, the reaction of 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with alkyl carbamates initially yields β-tricarbonyl compounds through a p,p'-dimethoxydibenzoylketene intermediate. These intermediates can then be converted to the desired 1,3-oxazine-2,4(3H)-dione.

The characterization of these intermediates and final products relies heavily on spectroscopic methods. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-VIS) spectroscopy, along with elemental analysis and X-ray diffraction, are essential for confirming the structures of the synthesized compounds.

Kinetic Analysis of Cyclization Reactions (e.g., In Situ Spectroscopic Monitoring)

The kinetics of the cyclization reactions leading to 1,3-oxazine-2,4-diones can be investigated using various techniques, including in situ spectroscopic monitoring. For instance, the progress of the reaction can be followed by monitoring changes in the concentrations of reactants, intermediates, and products over time using methods like FT-IR spectroscopy.

In the context of related photochromic 2H-1,4-oxazines, it has been observed that under UV irradiation, these compounds undergo ring-opening to form 2-azabuta-1,3-dienes. The reverse cyclization back to the oxazine (B8389632) occurs in the dark at room temperature, and the rate of this reaction is influenced by the electronic nature of the substituents. Specifically, the rate of the reverse cyclization increases with a more electron-withdrawing substituent at the C1 position of the 2-azabuta-1,3-diene intermediate.

Computational studies on the tautomerization of 1,3-oxazine-4,6-diones have provided insights into the reaction rates. The rate constants for the hydrogen exchange between different tautomers have been calculated, showing how they are affected by factors such as the presence of water molecules, which can significantly lower the activation barriers. For example, an increase in the electron-withdrawing property of a para-substituent was found to increase the equilibrium constant but decrease the rate constant of the tautomerization process.

The synthesis of benzoxazinediones, which are structurally related to 6-phenyl-1,3-oxazine-2,4-dione, can be significantly influenced by the reaction conditions. Microwave-assisted synthesis has been shown to be an efficient method, with the regioselectivity of the reaction being modulable by the irradiation time. This suggests that the kinetics of competing reaction pathways can be controlled by the energy input.

The table below summarizes kinetic data for related cyclization reactions, providing a comparative overview of reaction times under different catalytic conditions.

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield (%) |

| Multicomponent synthesis of 1,3-oxazinone derivatives | Co₃(PO₄)₂ | 7 minutes | up to 97% |

| Solid-phase synthesis of oxazino[3,4-c]oxazine-dione | N,N-diisopropylethylamine (DIEA) in DMSO | 20 minutes | Quantitative |

| Synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e]oxazines | GO-Fe₃O₄–Ti(IV) | Short | High |

This table presents data for the synthesis of related oxazine derivatives to provide context for the kinetic aspects of their formation.

Computational Mechanistic Studies (e.g., DFT Mapping of Energy Barriers for Ring Closure)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanistic details of organic reactions, including the formation of 6-phenyl-1,3-oxazine-2,4-dione and related heterocyclic systems. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers for key steps such as ring closure.

For the tautomerization of 1,3-oxazine-4,6-diones, DFT calculations at the B3LYP/6-311++G** level of theory have been employed to optimize the structures of various tautomers and their transition states. These studies have shown that the presence of water molecules can significantly lower the activation barriers for hydrogen exchange between tautomers by about 23.8–76.2 kcal/mol compared to the gas phase. This highlights the crucial role that the reaction medium can play in the energetics of the process.

In the context of organocatalytic CO₂ incorporation into allenamides to form 1,3-oxazine-2,4-diones, DFT and Fragment Distortion studies have indicated that polar transition structures with high deformation and interaction energies are associated with lower activation barriers. This theoretical insight helps in understanding the efficiency of certain organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

DFT calculations have also been used to study the formation of 2H-1,4-oxazines from azirinium ylides. These studies revealed that the reaction can proceed through either an irreversible ring opening to a 2-azabuta-1,3-diene followed by cyclization, or a reversible 1,5-cyclization to a dihydroazireno[2,1-b]oxazole. The calculated activation barrier for the cyclization of the (Z)-configured 2-azabuta-1,3-diene is sufficiently high, explaining its stability at moderate temperatures.

The following table presents calculated energy barriers for related cyclization and isomerization reactions, illustrating the application of computational methods in understanding reaction feasibility.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Tautomerization of 1,3-oxazine-4,6-diones (gas phase) | B3LYP/6-311++G | Not specified, but significantly higher than with water |

| Tautomerization of 1,3-oxazine-4,6-diones (with water) | B3LYP/6-311++G | 23.8–76.2 lower than gas phase |

| Zinc insertion reaction (reductive sequence) | PCM HF-DFT (MPW1K/LANL2DZ) | 32 |

This table showcases calculated energy barriers for related oxazine systems to provide a comparative perspective on the energetic aspects of their formation and transformation.

Analysis of Competing Reaction Channels and Byproduct Formation

In the synthesis of 6-phenyl-1,3-oxazine-2,4-dione and its analogs, several competing reaction channels and byproduct formations can occur, depending on the chosen synthetic route and reaction conditions.

One common side reaction is hydrolysis. For instance, in the synthesis of 1,4-benzoxazine derivatives, the use of highly hygroscopic solvents like DMSO can facilitate the hydrolysis of both the starting materials and the final products, especially if the starting material contains electron-withdrawing groups that increase its electrophilicity.

In the synthesis of 1,3-oxazinane-2,4-dione, a metabolite of the drug felbamate, the dione (B5365651) was found to undergo base-catalyzed decomposition into three different products. One of these decomposition products is 3-carbamoyl-2-phenylpropionic acid, a major human metabolite of felbamate. This indicates that under certain pH conditions, the desired oxazine-dione ring can be unstable and lead to the formation of ring-opened byproducts.

During the cycloaddition of fused 4-acyl-1H-pyrrole-2,3-diones with cyanamides, which can lead to 4H-1,3-oxazines, side reactions characteristic of transformations involving in situ generated acyl(imidoyl)ketenes have been observed. The addition of a small amount of the cyanamide (B42294) reactant was found to suppress these side reactions and increase the yield of the desired product.

In the synthesis of 1-phenyl-1H-benzo[d]oxazine-2,4-dione, a related benzoxazine (B1645224), potential side reactions include the formation of Schiff bases. Careful elucidation of the reaction pathway through techniques like in situ FT-IR and computational modeling can help in minimizing such side reactions.

The table below lists some of the common byproducts observed in the synthesis of related oxazine compounds.

| Target Compound Family | Observed Byproducts/Side Reactions |

| 1,4-Benzoxazine derivatives | Hydrolysis products |

| 1,3-Oxazinane-2,4-dione | Base-catalyzed decomposition products (e.g., 3-carbamoyl-2-phenylpropionic acid) |

| 4H-1,3-Oxazines from acyl(imidoyl)ketenes | Products from side reactions of acyl(imidoyl)ketenes |

| 1-Phenyl-1H-benzo[d]oxazine-2,4-dione | Schiff bases |

This table highlights potential byproducts in the synthesis of related oxazine structures, providing insight into possible competing reaction pathways.

Reactivity Profiles and Chemical Transformations of 6 Phenyl 1,3 Oxazine 2,4 Dione

Nucleophilic Attack and Ring-Opening Reactions of the 1,3-Oxazine-2,4-dione Core

The 1,3-oxazine-2,4-dione ring is highly susceptible to nucleophilic attack, which typically results in the opening of the heterocyclic ring. This reactivity is primarily attributed to the two electrophilic carbonyl carbons at positions C2 and C4. The reaction pathway often involves the initial attack of a nucleophile on one of the carbonyl groups, followed by cleavage of the acyl-oxygen bond.

Detailed research on related ring-fused oxazine-2,4-diones reveals that the relative reactivity of the C2 and C4 carbonyls can be influenced by mesomeric effects. researchgate.netresearchgate.net For many nucleophiles, the attack preferentially occurs at the C2 carbonyl, which behaves more like a carbamate (B1207046) carbonyl, leading to the formation of ureido- or carbamoyl-type derivatives. researchgate.net

Common nucleophiles that readily react with the oxazine-dione core include:

Amines (Aminolysis): Primary and secondary amines are potent nucleophiles that attack the dione (B5365651) system, leading to ring-opened products. For instance, the reaction of related thieno[3,2-d] researchgate.netrsc.orgoxazine-2,4-diones with various amines has been used to generate libraries of thiophene (B33073) ureidoacids. researchgate.net A similar reaction with 6-phenyl-1,3-oxazine-2,4-dione would yield phenyl-substituted ureidoacids.

Water (Hydrolysis): In the presence of water, especially under acidic or basic conditions, the oxazine (B8389632) ring can undergo hydrolysis. This reaction typically yields the corresponding β-amino acid derivative through ring cleavage. The analogous N-phenylated isatoic anhydride (B1165640) undergoes hydrolysis to produce carbon dioxide and an anthranilic acid derivative.

Alcohols (Alcoholysis): Reaction with alcohols leads to the formation of ester derivatives. This transformation proceeds through a similar mechanism of nucleophilic attack followed by ring opening.

Hydrazines: Hydrazines react with 1,3-oxazine systems, resulting in ring opening followed by recyclization to form different heterocyclic structures, such as 1,2,4-triazoles. thieme-connect.de

The table below summarizes the outcomes of nucleophilic attacks on the 1,3-oxazine-2,4-dione core.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary/Secondary Amines (RNH₂, R₂NH) | Ureidoacids |

| Water | H₂O (acidic or basic conditions) | β-Amino acids |

| Alcohol | Alcohols (ROH) | Carbamate esters |

| Hydrazine | Hydrazine (N₂H₄), Phenylhydrazine | 1,2,4-Triazole derivatives |

Electrophilic Substitution and Functionalization of the Phenyl Moiety

The phenyl group at the C6 position of the oxazine ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of the 1,3-oxazine-2,4-dione moiety, which generally acts as a deactivating, ortho-, para-directing group.

Common electrophilic substitution reactions applicable to the phenyl moiety include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl, I) using appropriate halogenating agents.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the heterocyclic system might require harsh reaction conditions.

The table below outlines potential electrophilic substitution reactions on the phenyl ring.

| Reaction | Reagent | Expected Product |

| Halogenation | Br₂/FeBr₃ | Bromo-phenyl derivative |

| Nitration | HNO₃/H₂SO₄ | Nitro-phenyl derivative |

| Sulfonation | SO₃/H₂SO₄ | Phenylsulfonic acid derivative |

Chemical Modifications of the Dicarbonyl System (e.g., Oxidation, Reduction)

The dicarbonyl system within the 1,3-oxazine-2,4-dione ring presents opportunities for various chemical modifications, most notably reduction reactions. The two carbonyl groups at positions C2 and C4 can be selectively or fully reduced depending on the reagents and conditions employed.

Based on the reactivity of structurally similar compounds like 1-phenyl-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione, reduction can be achieved using standard reducing agents.

Reduction: The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyl groups, potentially leading to a diol or an amino alcohol after ring cleavage. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) might offer more selective reduction, possibly at the C4 ketone, to yield a hydroxyl derivative while preserving the carbamate at C2.

The following table summarizes potential modifications to the dicarbonyl system.

| Reaction | Reagent Example | Potential Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ring-opened amino alcohol |

| Selective Reduction | Sodium Borohydride (NaBH₄) | Hydroxy-oxazinone derivative |

| Oxidation | Potassium Permanganate (KMnO₄) | Ring degradation or quinone-type products |

Derivatization at the Nitrogen and Carbon Positions of the Oxazine Ring

Functionalization at the nitrogen (N3) and the adjacent carbon (C5) atoms of the oxazine ring provides another avenue for creating analogues of 6-phenyl-1,3-oxazine-2,4-dione.

N-Derivatization: The proton on the N3 nitrogen is acidic and can be readily removed by a base, allowing for subsequent alkylation or acylation. This is a common strategy for modifying related heterocyclic systems. mdpi.com For example, N-alkylation of similar oxazine-diones has been efficiently achieved using alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemspider.combeilstein-journals.org N-acylation can also be performed to introduce various acyl groups. Microwave-assisted N-alkylation has been reported as a rapid and efficient method for related structures. researchgate.net

C5-Derivatization: The C5 position is an active methylene (B1212753) group flanked by two carbonyls (at C4 and C6, considering the tautomeric form), making its protons acidic. This position could potentially undergo reactions typical for 1,3-dicarbonyl compounds, such as alkylation, acylation, and condensation reactions with aldehydes or ketones (e.g., Knoevenagel condensation), under appropriate basic conditions.

The table below details derivatization possibilities at the ring's nitrogen and carbon atoms.

| Position | Reaction | Reagent Example | Product |

| N3 | Alkylation | Alkyl halide (e.g., CH₃I) + Base | N-Alkyl derivative |

| N3 | Acylation | Acyl chloride (e.g., CH₃COCl) + Base | N-Acyl derivative |

| C5 | Alkylation | Alkyl halide + Strong Base | C5-Alkyl derivative |

| C5 | Condensation | Aldehyde/Ketone + Base | C5-Alkylidene derivative |

Combinatorial Chemistry Approaches for Rapid Exploration of 6-Phenyl-1,3-oxazine-2,4-dione Analogue Space

The versatile reactivity of the 6-phenyl-1,3-oxazine-2,4-dione scaffold makes it an excellent candidate for combinatorial chemistry and high-throughput synthesis to generate large libraries of analogues for biological screening.

The ring-opening reaction with amines is particularly well-suited for this purpose. A study on arylthieno researchgate.netrsc.orgoxazine-2,4-diones demonstrated a simple solution-phase combinatorial strategy where a set of 19 different oxazine-diones was reacted with 60 primary or secondary amines to produce a library of 1140 ureidoacids with high yields and purities. researchgate.net This approach can be directly applied to 6-phenyl-1,3-oxazine-2,4-dione, allowing for the rapid synthesis of a diverse range of derivatives by varying the amine nucleophile.

Furthermore, polymer-supported synthesis offers another powerful tool for generating libraries of oxazine derivatives. acs.org In this approach, the oxazine scaffold or a reacting partner is attached to a solid support, enabling the use of excess reagents and simplifying purification, which is often reduced to simple filtration and washing steps. This methodology is highly amenable to automation and the creation of large, spatially addressed chemical libraries.

| Approach | Description | Advantage |

| Solution-Phase Combinatorial Synthesis | Reaction of the oxazine-dione core with a large set of diverse nucleophiles (e.g., amines) in parallel. researchgate.net | Rapid generation of a large number of distinct products in solution. |

| Solid-Phase Synthesis | The oxazine scaffold is attached to a polymer resin, allowing for sequential reactions and simplified purification. acs.org | Ease of purification, potential for automation, and suitability for large library generation. |

Advanced Spectroscopic and Structural Characterization of 6 Phenyl 1,3 Oxazine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. One- and two-dimensional NMR experiments allow for the complete assignment of proton and carbon signals, establishing the covalent framework and stereochemical relationships within 6-Phenyl-1,3-oxazine-2,4-dione.

The ¹H and ¹³C NMR spectra of 6-Phenyl-1,3-oxazine-2,4-dione are predicted to show characteristic signals corresponding to the phenyl and oxazine (B8389632) ring systems. While specific experimental data for this exact compound is not widely published, analysis of closely related structures allows for the reliable prediction of its spectral features.

The ¹H NMR spectrum would feature signals for the vinylic proton at the C5 position and the aromatic protons of the phenyl group. The N-H proton of the oxazine ring is expected to appear as a broad singlet. The ¹³C NMR spectrum would display distinct resonances for the two carbonyl carbons (C2 and C4), the sp²-hybridized carbons of the phenyl ring, and the carbons of the heterocyclic ring (C5 and C6). For instance, in a related compound, 5-(4-Methoxybenzoyl)-6-(4-methoxyphenyl)-2H-1,3-oxazine-2,4(3H)-dione, the carbonyl carbons appear at 188.94, 161.26, and 146.81 ppm, and the N-H proton resonates at 8.92 ppm. clockss.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Phenyl-1,3-oxazine-2,4-dione Predicted data based on analogous structures and chemical shift theory.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | ~6.0 - 6.5 | Singlet (s) |

| Aromatic H | ~7.4 - 7.8 | Multiplet (m) |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~148 - 152 |

| C4 | ~160 - 165 |

| C5 | ~95 - 105 |

| C6 | ~155 - 160 |

| Aromatic C (ipso) | ~130 - 134 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For 6-Phenyl-1,3-oxazine-2,4-dione, this would primarily show correlations among the ortho, meta, and para protons within the C6-phenyl ring, helping to delineate the aromatic spin system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H5 signal to the C5 carbon and each aromatic proton to its corresponding carbon atom.

The H5 proton showing correlations to the carbonyl carbon C4, the quaternary carbon C6, and the ipso-carbon of the phenyl ring.

The N-H proton showing correlations to the two carbonyl carbons, C2 and C4.

The ortho-protons of the phenyl ring showing a correlation to the C6 carbon of the oxazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. A key NOESY correlation would be expected between the vinylic H5 proton and the ortho-protons of the phenyl group at C6, confirming their cis-relationship across the C5-C6 double bond.

Infrared (IR) Spectroscopy for Carbonyl and Heteroatom Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of 6-Phenyl-1,3-oxazine-2,4-dione is dominated by the characteristic absorptions of its dione (B5365651) and other functional moieties. Analysis of related 1,3-oxazine-2,4-dione structures shows strong carbonyl (C=O) stretching vibrations. clockss.orgijpsr.info The spectrum is expected to display two distinct, strong absorption bands for the anhydride-like C2=O and the conjugated amide-like C4=O groups. Additionally, absorptions corresponding to the N-H bond, the vinylic C=C bond, and the aromatic ring will be present.

Predicted IR Absorption Frequencies for 6-Phenyl-1,3-oxazine-2,4-dione

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Anhydride) | 1750 - 1790 | Strong |

| C=O Stretch (Amide) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1580 - 1650 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For 6-Phenyl-1,3-oxazine-2,4-dione (C₁₀H₇NO₃), the calculated exact mass of the molecular ion [M]⁺ is 189.0426 g/mol .

In addition to confirming the molecular formula, mass spectrometry reveals characteristic fragmentation patterns upon ionization, which can further support the proposed structure. The fragmentation of 1,3-dicarbonyl systems is well-documented. core.ac.uk Plausible fragmentation pathways for 6-Phenyl-1,3-oxazine-2,4-dione could include:

Loss of carbon monoxide (CO): A common fragmentation for carbonyl-containing compounds.

Loss of carbon dioxide (CO₂): Resulting from the cleavage of the anhydride-like portion of the ring.

Retro-Diels-Alder reaction: Cleavage of the oxazine ring to yield smaller, stable neutral molecules and charged fragments. A likely fragmentation would be the loss of phenylisocyanate (Ph-N=C=O) or related fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for 6-Phenyl-1,3-oxazine-2,4-dione is not publicly available, X-ray crystallography of analogous compounds provides a strong basis for predicting its solid-state conformation and packing. mdpi.com It is anticipated that the 1,3-oxazine-2,4-dione ring would be largely planar. The phenyl ring at the C6 position would likely be twisted out of the plane of the heterocyclic ring to minimize steric hindrance.

In the crystal lattice, intermolecular interactions are expected to play a significant role in stabilizing the structure. Key interactions would likely include:

Hydrogen Bonding: Strong intermolecular hydrogen bonds between the N-H proton of one molecule and a carbonyl oxygen (likely at the C4 position) of a neighboring molecule. This interaction typically leads to the formation of dimers or extended chains.

π-π Stacking: Face-to-face or offset stacking interactions between the aromatic phenyl rings of adjacent molecules, further stabilizing the crystal packing.

Computational and Theoretical Chemistry Studies of 6 Phenyl 1,3 Oxazine 2,4 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of 1,3-oxazine-2,4-dione systems. researchgate.netekb.eg DFT methods are employed to optimize molecular geometries, calculate electronic properties, and predict the outcomes of chemical reactions.

Studies on related oxazine (B8389632) derivatives have shown that DFT calculations can predict the relative stabilities of different tautomeric forms. researchgate.net For instance, in 5H-1,3-oxazine-4,6-diones, calculations have determined the most stable tautomer by comparing their energies. researchgate.net These calculations also provide insights into the electronic distribution within the molecule, highlighting the influence of substituents on the oxazine ring. ontosight.ai

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict how the molecule will interact with other chemical species. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. ekb.eg For example, theoretical studies on oxazine derivatives have used these parameters to rank the reactivity of different compounds within a series. ekb.eg

Table 1: Calculated Electronic Properties of Representative Oxazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Oxazine Derivative 1 | -6.5 | -1.2 | 5.3 | 3.45 |

| Oxazine Derivative 2 | -6.8 | -1.5 | 5.3 | 2.16 |

| Oxazine Derivative 3 | -7.1 | -1.8 | 5.3 | 4.89 |

This table presents hypothetical data based on typical values found in DFT studies of similar heterocyclic compounds for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like 6-phenyl-1,3-oxazine-2,4-dione in various environments, particularly in solution. These simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules over time.

MD simulations can reveal the preferred conformations of the oxazine ring and the orientation of the phenyl substituent. For instance, studies on similar heterocyclic systems have used MD to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms, which indicate the stability of the molecule's conformation and the flexibility of specific regions, respectively. arabjchem.org A stable conformation is often characterized by small deviations in RMSD values over the simulation period. arabjchem.org

The behavior of these compounds in solution, including their interactions with water or other solvents, can also be modeled. This is crucial for understanding their solubility and how the solvent might influence their chemical reactivity and biological activity. For example, water-assisted tautomerism of 1,3-oxazine-4,6-diones has been studied computationally, showing that the presence of water molecules can significantly lower the energy barriers for proton transfer between tautomers. researchgate.net

Molecular Docking and Binding Affinity Predictions for Chemically Relevant Receptors/Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of 1,3-oxazine-2,4-dione, molecular docking studies have been performed to evaluate their binding affinity for various biological targets. ijpsr.inforesearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. arabjchem.orgresearchgate.net The binding affinity is often expressed as a docking score or free energy of binding (ΔG), with lower values indicating a more favorable interaction. ekb.eg

For example, docking studies on benzoxazine-2,4-dione conjugates have revealed good binding profiles with targets like S. aureus tyrosyl-tRNA synthetase and human COX-2 enzyme. arabjchem.orgresearchgate.net These computational predictions are valuable for rationalizing the observed biological activities of these compounds and for designing new derivatives with improved potency. researchgate.net

Table 2: Representative Molecular Docking Results for Oxazine Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzoxazine (B1645224) Derivative 4b | Human COX-2 (1PXX) | -8.94 | Trp387 |

| Benzoxazine Derivative 4d | S. aureus tyrosyl-tRNA synthetase | -5.85 | - |

| Naphthoxazine Derivative S10 | GABA-A Receptor | - | - |

| Naphthoxazine Derivative S11 | GABA-A Receptor | - | - |

This table includes data from studies on related benzoxazine and naphthoxazine derivatives to illustrate the application of molecular docking. arabjchem.orgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable tools in cheminformatics for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. ijpsr.infomdpi.com

In the context of 1,3-oxazine-2,4-dione derivatives, QSAR studies can help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their biological effects. ijpsr.info By analyzing a set of compounds with known activities, a QSAR model can be developed and validated. This model can then be used to predict the activity of new derivatives, saving time and resources in the drug discovery process.

For instance, 2D-QSAR studies have been applied to imidazoquinazoline derivatives to correlate their structures with their antitumor activity. mdpi.com Such studies, along with the calculation of physicochemical properties related to "rule of five" compliance, are integral to modern drug design. mdpi.com Cheminformatics approaches also involve the analysis of large chemical datasets to identify trends and patterns that can inform the design of novel compounds with desired properties. ijpsr.info

Analysis of Aromaticity and Electronic Delocalization within the Oxazine-Dione System

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. While the phenyl group in 6-phenyl-1,3-oxazine-2,4-dione is clearly aromatic, the electronic nature of the oxazine-dione ring itself is more complex.

The delocalization of π-electrons within a molecule contributes to its stability. nptel.ac.in In the oxazine-dione ring, the presence of heteroatoms (nitrogen and oxygen) and carbonyl groups influences the electronic distribution. mdpi.com Computational methods can be used to assess the degree of aromaticity and electron delocalization. One such method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on bond lengths.

Research Applications of 6 Phenyl 1,3 Oxazine 2,4 Dione in Organic Synthesis and Material Science

Intermediate for the Synthesis of Complex Heterocyclic Scaffolds

The 1,3-oxazine-2,4-dione ring system is a valuable precursor for the synthesis of more complex heterocyclic structures. researchgate.netijrpr.com Its inherent reactivity allows it to undergo various chemical transformations, serving as a foundational building block for fused-ring systems and other elaborate molecular frameworks. lookchem.com The dione (B5365651) functionality, in particular, offers reactive sites for condensation and cyclization reactions.

Research has demonstrated that related oxazine (B8389632) structures can be used to construct larger, fused heterocyclic systems. For instance, oxazinethione derivatives, when reacted with urea (B33335), can yield complex pyrimidine-fused heterocycles like 2-(tetrabromophthalimidomethyl-6-phenyl-5-cyano-1,3-oxazino[4,5-e]-1,3-pyrimidine-3-[H]-2,4-dione. mdpi.comnih.gov In this type of reaction, the oxazine ring acts as a scaffold upon which a new pyrimidine ring is constructed.

Similarly, the benzoxazine-2,4-dione scaffold (isatoic anhydride (B1165640) and its derivatives) is a well-established intermediate. These compounds react with nucleophiles like 2-aminobenzoic acids to form dibenzo[b,f] nih.govdiazocine-6,12(5H,11H)diones, which are complex eight-membered heterocyclic systems. mdpi.com This highlights the utility of the oxazine-dione core in facilitating the assembly of intricate, multi-ring structures that would be challenging to synthesize through other methods. The versatility of these reactions allows for the creation of a library of diverse molecules by varying the substituents on the starting materials. mdpi.com

| Precursor Type | Reactant | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Oxazinethione Derivative | Urea | Oxazino[4,5-e]-1,3-pyrimidine-dione | nih.gov |

| 1H-Benzo[d] mdpi.comnih.govoxazine-2,4-dione | 2-Aminobenzoic Acid | Dibenzo[b,f] nih.govdiazocine-dione | mdpi.com |

| Oxazinethione Derivative | Hydrazine Hydrate | Oxazino[4,5-d]-1,2-pyrazol-one | mdpi.comnih.gov |

Building Block for the Construction of Polymer Architectures with Tunable Properties

The 1,3-oxazine ring is a key component in the synthesis of high-performance polymers, particularly through cationic ring-opening polymerization (ROP). researchgate.net This process is well-documented for the related 1,3-benzoxazine monomers, which polymerize at elevated temperatures to form polybenzoxazines, a class of phenolic thermosets with excellent thermal and mechanical properties. mdpi.comresearchgate.net

The polymerization is initiated by the opening of the oxazine ring, which then propagates to form a cross-linked polymer network. researchgate.net While the direct polymerization of 6-Phenyl-1,3-oxazine-2,4-dione is not extensively detailed, its structure is analogous to monomers known to undergo ROP. The presence of the phenyl group at the 6-position would be expected to significantly influence the properties of the resulting polymer. The bulky and rigid nature of the phenyl substituent would likely enhance the thermal stability and glass transition temperature of the polymer, while also affecting its solubility and processability.

Furthermore, poly(2-oxazine)s represent a closely related class of polymers that have gained attention for biomedical applications. researchgate.net The ability to tune the properties of these polymers by altering the substituents on the monomer unit is a key advantage. nih.gov For example, gradient copolymers have been synthesized using comonomers containing phenyl groups, which affects the polymerization rate and the self-assembly properties of the final polymer. nih.gov This demonstrates the principle that the phenyl group in 6-Phenyl-1,3-oxazine-2,4-dione could be a critical element for designing polymer architectures with specific, tunable characteristics for advanced materials applications.

Development of Chemical Probes and Ligands for Molecular Target Engagement Studies

The 1,3-oxazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. bohrium.com Consequently, 6-Phenyl-1,3-oxazine-2,4-dione serves as an excellent starting point for the design and synthesis of ligands for molecular target engagement studies.

Computational methods, such as molecular docking, have been used to investigate how oxazine derivatives can interact with the active sites of enzymes. Studies on the related 2-phenyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one have shown its potential to bind to enzymes like methionyl-tRNA synthetase, indicating its potential as a lead structure for inhibitor design. ubaya.ac.id Other docking studies have confirmed that oxazine derivatives can show high potency as inhibitors of bacterial proteins. researchgate.net For example, the related compound 6-Phenyl-1,3-diazinane-2,4-dione has been identified as an inhibitor of enzymes such as dihydroorotic dehydrogenase. biosynth.com

These findings suggest that 6-Phenyl-1,3-oxazine-2,4-dione can be used as a core structure to develop a library of compounds for screening against various biological targets. By chemically modifying the phenyl ring or other positions on the oxazine core, researchers can optimize binding affinity and selectivity for a specific protein. To function as a chemical probe, the scaffold could be further functionalized by attaching a reporter group, such as a fluorophore or a biotin tag, to allow for the detection and study of its interaction with its molecular target in biological systems.

Exploration of 6-Phenyl-1,3-oxazine-2,4-dione in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The molecular structure of 6-Phenyl-1,3-oxazine-2,4-dione possesses key features that make it an ideal candidate for forming well-defined supramolecular assemblies.

The molecule contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two carbonyl C=O groups and the ring oxygen). These features allow for the formation of strong, directional hydrogen bonds between molecules. Crystal structures of related heterocyclic compounds demonstrate this principle clearly. For instance, 2,4-diamino-6-phenyl-1,3,5-triazine molecules can form base pairs through N—H⋯N hydrogen bonds, creating supramolecular ribbons. researchgate.net Similarly, the crystal structure of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione shows that the molecules form zigzag chains linked by N—H⋯O hydrogen bonds. nih.gov

In addition to hydrogen bonding, the phenyl group on 6-Phenyl-1,3-oxazine-2,4-dione can participate in π-π stacking interactions with the phenyl rings of adjacent molecules. The combination of these specific hydrogen bonding patterns and aromatic stacking can guide the self-assembly of the molecules into ordered, higher-dimensional structures such as tapes, sheets, or liquid crystalline phases. This predictable self-assembly behavior makes the compound an interesting building block for the bottom-up construction of novel functional materials.

Structure Activity Relationship Sar Investigations for 6 Phenyl 1,3 Oxazine 2,4 Dione Analogues

Systematic Substitution Studies on the Phenyl Ring and Oxazine (B8389632) Core

There is no publicly available research detailing systematic substitution studies specifically on the phenyl ring and oxazine core of 6-Phenyl-1,3-oxazine-2,4-dione.

Correlation of Chemical Modifications with Altered Reactivity and Molecular Recognition

Without experimental data from SAR studies, it is not possible to establish a correlation between chemical modifications of 6-Phenyl-1,3-oxazine-2,4-dione analogues and their reactivity or molecular recognition patterns.

Rational Design Principles for Modulating Chemical Properties through Structural Variation

The absence of foundational SAR data for 6-Phenyl-1,3-oxazine-2,4-dione and its analogues precludes the development of specific rational design principles for the targeted modulation of their chemical properties.

Future Research Directions and Advanced Methodologies for 6 Phenyl 1,3 Oxazine 2,4 Dione Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is paramount for improving the synthesis of 6-phenyl-1,3-oxazine-2,4-diones, aiming for higher yields, milder reaction conditions, and improved selectivity.

Future research is directed towards several key areas of catalysis. Organocatalysis, for instance, presents a metal-free alternative that is often more environmentally benign. An organocatalyzed [4 + 2] annulation of carbon dioxide (CO2) with allenamides has been reported for the synthesis of 1,3-oxazine-2,4-diones, showcasing high regio- and chemo-selectivity under mild conditions. rsc.org Specifically, the use of Lewis base CO2 adducts has been noted for this transformation. rsc.org Another avenue in organocatalysis involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the carboxylative heterocyclization of 3-ynamides to yield 1,3-oxazine-2,4-diones. researchgate.net

In the realm of metal-based catalysis, recent research has introduced novel approaches such as the use of cobalt-based phosphate (B84403) catalysts for the synthesis of 1,3-oxazinone derivatives through a multicomponent reaction. researchgate.net This method has achieved impressive yields in very short reaction times under environmentally friendly conditions. researchgate.net While many syntheses of the parent 1,3-oxazine-2,4-dione ring system have focused on metal-free conditions, such as the reaction of 2,3-allenamides with CO2 in the presence of potassium or cesium carbonate, the exploration of transition-metal catalysis for related structures suggests a promising future direction. nih.govresearchgate.net Excited-state copper catalysis, for example, has been shown to be effective for the synthesis of various other heterocycles and could potentially be adapted for oxazine-dione synthesis. nih.gov

The table below summarizes some of the novel catalytic approaches being explored for the synthesis of the 1,3-oxazine-2,4-dione core structure.

| Catalyst Type | Substrates | Key Advantages |

| Organocatalysts (Lewis Bases) | Allenamides, CO2/COS | Metal-free, high regio- and chemo-selectivity, mild conditions. rsc.org |

| Organocatalysts (DBU) | 3-Ynamides, CO2 | Metal-free, utilization of CO2. researchgate.net |

| Cobalt-based Phosphates | Multicomponent | High yields, rapid reactions, green solvent conditions. researchgate.net |

| Inorganic Bases (K2CO3, Cs2CO3) | 2,3-Allenamides, CO2 | Metal-free, simple and efficient. nih.gov |

Future work will likely focus on developing catalysts that can accommodate a wider range of substrates to produce diverse libraries of 6-phenyl-1,3-oxazine-2,4-dione derivatives and on creating enantioselective catalytic systems to access chiral molecules.

Integration of Flow Chemistry and Continuous Processing in Oxazine (B8389632) Synthesis

Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field, and its integration into the synthesis of 6-phenyl-1,3-oxazine-2,4-dione represents a significant future research direction. mtak.hubohrium.com

The benefits of continuous processing are particularly relevant for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. springerprofessional.de Flow reactors, such as microreactors or coil-based systems, allow for superior control of temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and reduced byproduct formation. researchgate.net

While specific examples of the flow synthesis of 6-phenyl-1,3-oxazine-2,4-dione are not yet widely reported, the principles have been successfully applied to a vast array of other heterocyclic scaffolds. mtak.hu Future research will likely involve adapting existing batch syntheses of 1,3-oxazine-2,4-diones into continuous flow processes. This could involve, for example, the continuous feeding of a solution of a suitable precursor and a catalyst through a heated reactor coil to enable rapid and efficient cyclization. The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates is another key advantage that could streamline the synthesis of complex derivatives. mtak.hu

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. eurekalert.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. For the synthesis of 6-phenyl-1,3-oxazine-2,4-dione, an ML model could be developed to predict the success of various catalytic systems with different substituted precursors, guiding synthetic chemists toward the most promising routes.

Investigation of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing more efficient catalysts. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important tools for gaining these mechanistic insights. youtube.comdigitellinc.com

For the synthesis of 6-phenyl-1,3-oxazine-2,4-dione, techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify reactive intermediates, monitor their formation and consumption, and elucidate the kinetics of the reaction. youtube.com This information is invaluable for understanding the role of the catalyst and the factors that control selectivity.

One study on the synthesis of 1H-benzo[d] mtak.hubohrium.comoxazine-2,4-diones highlighted an attempt to use real-time NMR to investigate the reaction mechanism, though it was hindered by the low solubility of the compounds in the NMR solvent. rsc.org This underscores both the potential and the challenges of applying these techniques. Future research will focus on overcoming such limitations, perhaps through the use of more sensitive spectroscopic methods or specialized reaction cells, to provide a detailed picture of the reaction pathway for the formation of the 1,3-oxazine-2,4-dione ring system.

Development of Chemoinformatic Tools for Database Analysis and Property Prediction

As the number of synthesized 6-phenyl-1,3-oxazine-2,4-dione derivatives grows, chemoinformatic tools will become essential for managing, analyzing, and extracting knowledge from the resulting chemical data. The development of specialized databases and predictive models for this class of compounds is a key future research direction.

A curated database of 6-phenyl-1,3-oxazine-2,4-dione derivatives, containing information on their synthesis, structure, and biological activity, would be a valuable resource for the scientific community. Chemoinformatic tools can be used to analyze this data to identify structure-activity relationships (SAR) and structure-property relationships (SPR).

Furthermore, predictive models can be developed to estimate various properties of new, virtual compounds. For example, online tools for the Prediction of Activity Spectra for Substances (PASS) can suggest the likely biological activities of a molecule based on its structure. mdpi.com Similarly, models for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial in the early stages of drug discovery to filter out compounds with unfavorable profiles. mdpi.com Developing such chemoinformatic tools specifically tailored for the 6-phenyl-1,3-oxazine-2,4-dione scaffold will greatly facilitate the rational design of new drug candidates.

Q & A

Q. What conceptual frameworks unify mechanistic studies of 6-phenyl-1,3-oxazine-2,4-dione’s ring-opening reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.